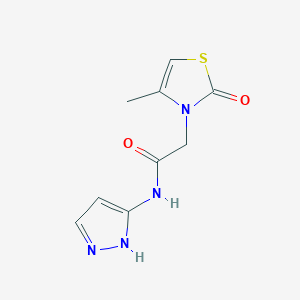
Di-tert-butyl 2,2'-((((2-(tert-butoxy)-2-oxoethyl)azanediyl)bis(ethane-2,1-diyl))bis(azanediyl))diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32643804 is a chemical compound with unique properties that make it significant in various scientific fields. This compound is known for its applications in chemistry, biology, medicine, and industry, making it a subject of extensive research and interest.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of MFCD32643804 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and using industrial-grade equipment. The process would also involve purification steps to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
MFCD32643804 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, solvents, and catalysts to facilitate the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound. Substitution reactions result in new compounds with different functional groups.
Scientific Research Applications
MFCD32643804 has a wide range of applications in scientific research:
Biology: The compound may be used in biochemical assays and studies to understand biological processes and interactions.
Medicine: MFCD32643804 could be investigated for its potential therapeutic effects, including its role in drug development and disease treatment.
Industry: The compound may have applications in manufacturing processes, materials science, and other industrial applications.
Mechanism of Action
The mechanism by which MFCD32643804 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used. The exact molecular targets and pathways would be identified through detailed studies and experiments.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to MFCD32643804 include those with comparable structures and functional groups. These may include other organic molecules used in similar applications or with similar reactivity.
Uniqueness
MFCD32643804 is unique due to its specific chemical structure and properties, which differentiate it from other compounds. Its unique reactivity and applications make it a valuable compound in scientific research and industry.
Conclusion
MFCD32643804 is a versatile compound with significant applications in various scientific fields. Its synthesis, chemical reactions, and mechanism of action make it a subject of ongoing research and interest. Understanding its properties and applications can lead to new discoveries and advancements in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C22H43N3O6 |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
tert-butyl 2-[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]ethylamino]acetate |
InChI |
InChI=1S/C22H43N3O6/c1-20(2,3)29-17(26)14-23-10-12-25(16-19(28)31-22(7,8)9)13-11-24-15-18(27)30-21(4,5)6/h23-24H,10-16H2,1-9H3 |
InChI Key |
CBTNJRYBOVIGCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNCCN(CCNCC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(dimethyl-1,2-oxazol-4-yl)formamido]propanoate](/img/structure/B14893605.png)
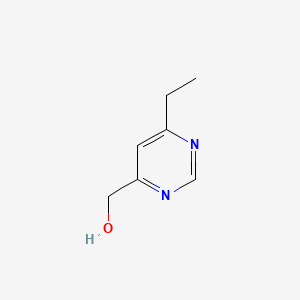
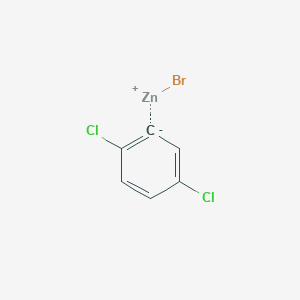
![7-Oxabicyclo[4.2.0]octan-8-one](/img/structure/B14893618.png)
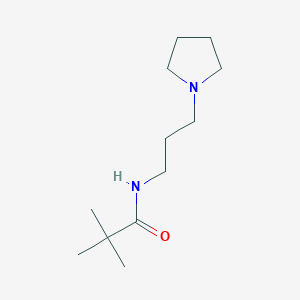
![3-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893629.png)

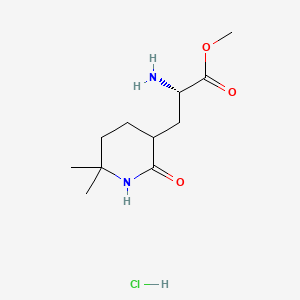
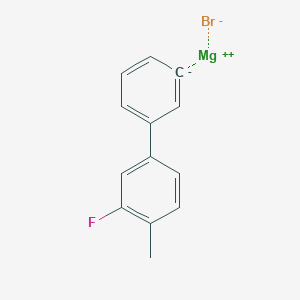

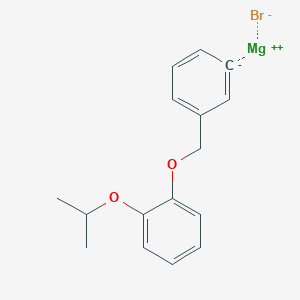
![8-Fluoro-3-iodoimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B14893677.png)
